molecular formula C11H8Cl2N2O B1365495 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one CAS No. 849021-00-7

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B1365495
CAS No.: 849021-00-7
M. Wt: 255.1 g/mol
InChI Key: VMVNHTWTVARXAO-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazinone core substituted with chloro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridazinones with various functional groups.

Scientific Research Applications

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as

Properties

IUPAC Name

5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-15-10(16)6-9(13)11(14-15)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVNHTWTVARXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)C2=CC(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426288
Record name 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-00-7
Record name 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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